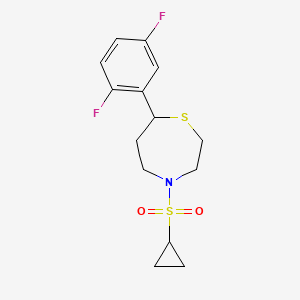

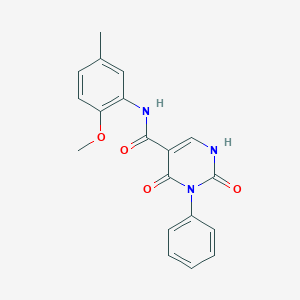

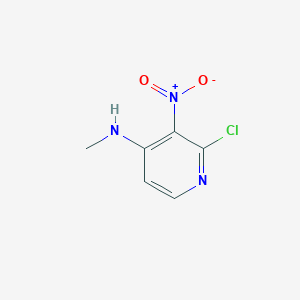

![molecular formula C19H18N6O2 B2498364 3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034228-83-4](/img/structure/B2498364.png)

3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest belongs to a class of chemicals that have been explored for their potential antimicrobial and anticancer properties. These compounds are synthesized through various organic reactions involving benzimidazole and pyrazine derivatives, which are known for their biological activities.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic precursors like benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate. These reactions may include condensation, cyclization, and substitution reactions to introduce different functional groups into the pyrazine and benzimidazole frameworks (Elewa et al., 2021).

Molecular Structure Analysis

The molecular structure of such compounds typically features a benzimidazole ring attached to a pyrazine core through various linkers. The synthesis and structural elucidation are based on spectral data and elemental analysis. These structures are crucial for understanding the compound's reactivity and biological activities.

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including interactions with hydrazine, phenylhydrazine, and hydroxylamine, leading to the formation of new derivatives with different biological activities. The chemical properties are significantly influenced by the functional groups attached to the core structures (Ghosh et al., 1979).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity :

- A study by Elewa et al. (2021) focused on synthesizing pyridine derivatives, including compounds structurally similar to the one . They found these compounds to have significant antimicrobial and antitumor activities, suggesting potential applications in medicinal chemistry (Elewa et al., 2021).

Innovative Synthesis Techniques :

- Shevchuk et al. (2012) developed a method for the convenient preparation of compounds like 3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile. This research enhances the accessibility of such compounds for further scientific exploration (Shevchuk et al., 2012).

Efficient Compound Synthesis :

- Goli-Garmroodi et al. (2015) synthesized a series of benzo[4,5]imidazo[1,2-a]pyridine derivatives, demonstrating an efficient and rapid method for creating structurally similar compounds. This study contributes to the efficient production of such compounds for various applications (Goli-Garmroodi et al., 2015).

Antioxidant and Antimicrobial Properties :

- Bassyouni et al. (2012) synthesized a series of compounds including 1H-benzo[d]imidazole derivatives and evaluated their antioxidant and antimicrobial activities. Their findings contribute to the understanding of the biological activities of such compounds (Bassyouni et al., 2012).

Cytotoxicity and Anticancer Studies :

- Hafez (2017) conducted research on the synthesis of novel pyrazole derivatives, including compounds structurally related to this compound. These compounds showed significant anticancer activities, indicating potential therapeutic applications (Hafez, 2017).

Biological Activity of Heterocyclic Derivatives :

- Saadi (2018) explored the synthesis of heterocyclic derivatives, including imidazole-based compounds. The study investigated their biological activity, contributing to the understanding of the potential biomedical applications of these compounds (Saadi, 2018).

Aryl Tethered Imidazo[4,5-b]pyrazin-2-ones Synthesis :

- Pratap et al. (2007) reported an innovative synthesis method for aryl tethered imidazo[4,5-b]pyrazin-2-ones, which are structurally related to the compound . This research provides insights into novel synthetic routes for such compounds (Pratap et al., 2007).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound is Spleen Tyrosine Kinase (Syk) . Syk plays a key role in the B cell receptor (BCR) signaling pathway . Abnormal activation of Syk is closely related to the occurrence and development of hematological malignancies .

Mode of Action

The compound interacts with its target, Syk, by inhibiting its activity . This inhibition results in a decrease in the abnormal activation of Syk, thereby potentially reducing the progression of hematological malignancies .

Biochemical Pathways

The compound affects the B cell receptor (BCR) signaling pathway by inhibiting Syk . This inhibition can disrupt the downstream effects of this pathway, which may include cell proliferation and survival, cell adhesion, and cellular activation .

Result of Action

The result of the compound’s action is a reduction in the abnormal activation of Syk . This can potentially lead to a decrease in the progression of hematological malignancies .

Propiedades

IUPAC Name |

3-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O2/c20-10-16-19(22-8-7-21-16)27-14-4-3-9-24(11-14)18(26)12-25-13-23-15-5-1-2-6-17(15)25/h1-2,5-8,13-14H,3-4,9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCBWWWSUGNZNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C32)OC4=NC=CN=C4C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

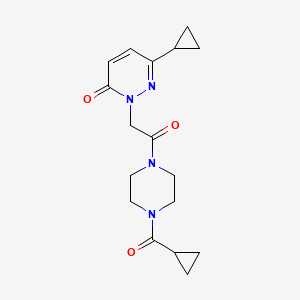

![2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2498284.png)

![N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2498291.png)

![1-(4-chlorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2498292.png)